A Technical Guide to 4-Chlorophenylmagnesium Bromide (CAS 873-77-8)
A Technical Guide to 4-Chlorophenylmagnesium Bromide (CAS 873-77-8)
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylmagnesium bromide, identified by CAS number 873-77-8, is a highly reactive organometallic compound known as a Grignard reagent.[1] It consists of a 4-chlorophenyl group bonded to a magnesium atom, which is also coordinated with a bromide ion.[1] This reagent is a powerful tool in organic synthesis, primarily serving as a strong nucleophile and a potent base.[1][2][3] Its utility in forming carbon-carbon bonds makes it invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates and other high-value chemical compounds.[1][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safe handling protocols.
Physicochemical and Safety Data
Accurate data is critical for the effective and safe use of any chemical reagent. The following tables summarize the key physicochemical properties and safety information for 4-Chlorophenylmagnesium bromide.
Physicochemical Properties
This compound is typically supplied as a solution, most commonly in diethyl ether or tetrahydrofuran (B95107) (THF).[5][6][7] Its properties are largely influenced by the solvent used.
| Property | Value |
| CAS Number | 873-77-8[8][9][10] |
| Molecular Formula | C₆H₄BrClMg[6][8][9][10][11][12] |
| Molecular Weight | 215.76 g/mol [6][9][10][11][12] |
| Appearance | Light gray to yellow to brown-black solution[5][8] |
| Density | ~0.887 g/mL at 25 °C[6][8][13] |
| Boiling Point | 115 °C at 0.04 Torr[8] |
| Flash Point | -40 °C (-40 °F)[8] |
| Solubility | Soluble in diethyl ether and THF; reacts violently with water[5][6][8] |
Safety and Hazard Information
4-Chlorophenylmagnesium bromide is a hazardous substance that requires strict safety protocols. It is highly flammable and reacts violently with water, releasing flammable gases that can spontaneously ignite.[14][15][16] It is also corrosive and can cause severe skin burns and eye damage.[11][14]
| Hazard Information | Details |
| Signal Word | Danger [11][14] |
| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[11] |
| Hazard Statements | H225: Highly flammable liquid and vapor[11][14] H260: In contact with water releases flammable gases which may ignite spontaneously[14][16] H302: Harmful if swallowed[11] H314: Causes severe skin burns and eye damage[11][14] H335/H336: May cause respiratory irritation or drowsiness and dizziness[11][14] |
| Precautionary Statements | P210, P231+P232, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[11][12] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, flame-retardant lab coat, chemically resistant gloves (e.g., neoprene), NIOSH/MSHA-approved respirator[15][17] |
| Incompatible Materials | Water, acids, alcohols, protic solvents[1][16] |
| Fire Extinguishing Media | Dry chemical, dry sand, limestone powder. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [12][14] |
Synthesis and Experimental Protocols
Synthesis of 4-Chlorophenylmagnesium Bromide
The standard method for preparing 4-Chlorophenylmagnesium bromide is by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium turnings in an anhydrous ether solvent.[8][18] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1][3]
Caption: Synthesis of 4-Chlorophenylmagnesium bromide.
Detailed Protocol: Synthesis of 4-Chlorophenylmagnesium Bromide
This protocol describes the laboratory-scale synthesis of the Grignard reagent. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place a magnetic stir bar in the flask.
-
Flame-dry all glassware under a flow of inert gas to remove any adsorbed moisture.[2] Allow to cool to room temperature.
-
-
Reagent Preparation:
-
Weigh 1.2 equivalents of magnesium turnings and add them to the reaction flask.
-
In the dropping funnel, prepare a solution of 1.0 equivalent of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF.
-
-
Reaction Initiation:
-
Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium turnings.
-
The reaction may need initiation. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the flask.[18][19][20] Successful initiation is marked by the disappearance of the iodine color, bubble formation, and the appearance of a cloudy, grayish solution.[19]
-
-
Reaction Execution:
-
Once the reaction has started, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.[19] The reaction is exothermic and may not require external heating.[3]
-
After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Completion and Use:
-
The resulting dark gray or brown solution is the 4-Chlorophenylmagnesium bromide reagent. It is typically not isolated and is used directly in subsequent reactions.[3]
-
Applications in Organic Synthesis: The Grignard Reaction
4-Chlorophenylmagnesium bromide is primarily used as a nucleophile in Grignard reactions. A cornerstone of its application is the reaction with carbonyl compounds, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and produce alcohols after an acidic workup.[1][2][18]
References
- 1. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]
- 5. 4-CHLOROPHENYLMAGNESIUM BROMIDE | 873-77-8 [chemicalbook.com]
- 6. Manufacturers of 4-Chlorophenylmagnesium bromide, 1.0 M in THF, CAS 873-77-8, C 1121, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. Manufacturers of 4-Chlorophenylmagnesium bromide, 2.0 M in diethyl ether, CAS 873-77-8, C 1120, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. chembk.com [chembk.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 4-氯苯基溴化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 14. fishersci.es [fishersci.es]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. cedar.wwu.edu [cedar.wwu.edu]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. youtube.com [youtube.com]
